
1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the target molecule often involves multi-step organic reactions, starting with the construction of the pyrazole core, followed by the introduction of various substituents such as tetrahydronaphthalene and oxadiazole groups. For example, the synthesis of antiallergic activities of certain carboxamides and related compounds reveals the importance of the structure-activity relationship in designing molecules with desired biological properties (Huang et al., 1994).
Molecular Structure Analysis
Crystal structure and Hirshfeld surface analysis are commonly used to determine the molecular structure and intermolecular interactions of synthesized compounds. For instance, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated through single-crystal X-ray diffraction, highlighting the importance of hydrogen bond interactions in stabilizing the molecular structure (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, can be influenced by the presence of specific functional groups. The antitubercular activities of pyrazol-3-one analogues, for example, showcase how modifications to the molecular framework can impact biological activity and chemical reactivity (Ahsan et al., 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be crucial for the application and handling of the compound. While specific data for the target compound was not found, studies on similar molecules provide insights into how structural variations affect these properties.
Chemical Properties Analysis
The chemical behavior of compounds, including their stability under various conditions and reactivity with different reagents, is essential for their application in chemical synthesis and drug design. For example, the interaction of antipyrine-like derivatives with the CB1 cannabinoid receptor highlights the significance of molecular structure in determining the chemical properties and biological activities of compounds (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antidepressant and Anticonvulsant Activities
The compound has been studied for its potential antidepressant and anticonvulsant activities. Research indicates that certain pyrazole derivatives, which include similar structures, have shown marked antidepressant activity, comparable to or exceeding that of established antidepressants like imipramine. Additionally, some derivatives exhibited significant protective effects against clonic seizures, suggesting potential utility in anticonvulsant therapy (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antibacterial Agents
Pyrazole derivatives have also been explored for their antibacterial properties. Some synthesized compounds in this category demonstrated promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This indicates the potential of these compounds as novel antibacterial agents (Palkar et al., 2017).
Antiallergic Activities
Research on pyrazole-carboxamides and related compounds has revealed their potential in antiallergic applications. Certain derivatives were found to be orally active and showed promising antiallergic effects, indicating their potential as therapeutic agents in allergy treatment (Huang et al., 1994).
Cytotoxic Activity
Studies have also been conducted on the cytotoxic activity of carboxamide derivatives of similar compounds, indicating their potential in cancer therapy. Some compounds demonstrated potent cytotoxicity against various cancer cell lines, suggesting their use as antitumor agents (Deady et al., 2003).
Alkaline Phosphatase Inhibition
Another area of application is in the inhibition of alkaline phosphatase, a key enzyme in various physiological processes. Certain benzamide derivatives of pyrazole showed potential in this regard, highlighting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Antimicrobial Activity
The compound's derivatives have also shown effectiveness as antimicrobial agents. Certain pyrazolines synthesized from naphthalene derivatives exhibited significant antimicrobial properties against a range of bacteria, indicating their potential in combating microbial infections (Azarifar & Shaebanzadeh, 2002).
Antitubercular Activity
Research into pyrazole analogues has also uncovered their potential in treating tuberculosis. Specific compounds demonstrated significant activity against Mycobacterium tuberculosis, including strains resistant to common treatments, making them promising candidates for antitubercular therapy (Ahsan et al., 2012).
Eigenschaften
IUPAC Name |
1,5-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-9-15(22-23(11)2)16(24)19-18-21-20-17(25-18)14-8-7-12-5-3-4-6-13(12)10-14/h7-10H,3-6H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWYHKPUQZZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

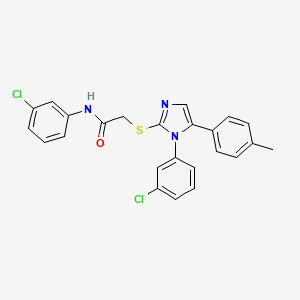

![2-cyclopropyl-5-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2481117.png)

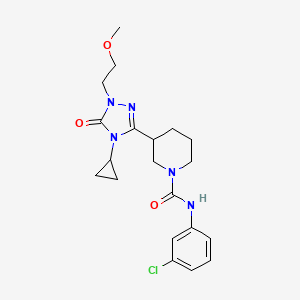
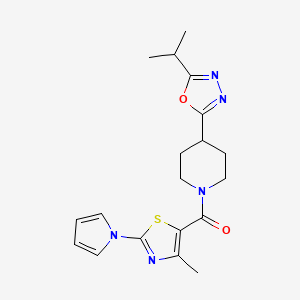
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)
![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)
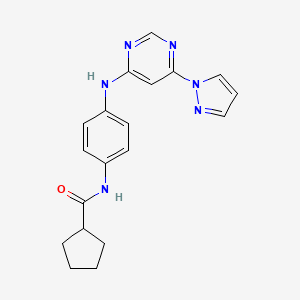
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)
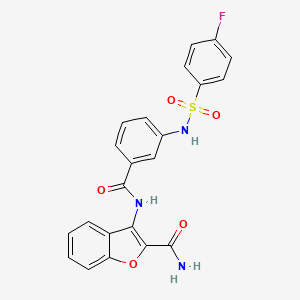
![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)